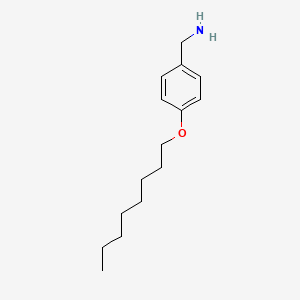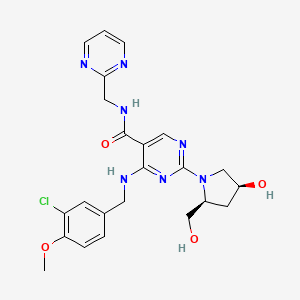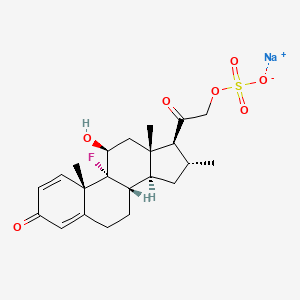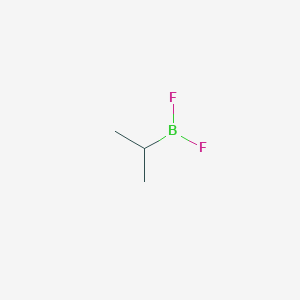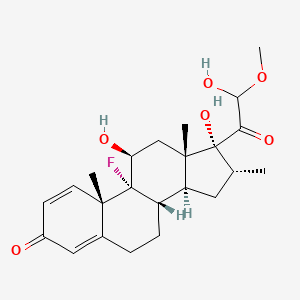
(2S,3S,4S)-Alvimopan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4S)-Alvimopan is a peripherally acting μ-opioid receptor antagonist. It is primarily used to accelerate the recovery of bowel function following bowel resection surgery. This compound is particularly significant in the medical field due to its ability to mitigate the adverse effects of opioid medications on the gastrointestinal tract without affecting the central analgesic effects of opioids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S)-Alvimopan involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The process typically starts with the preparation of a suitable precursor, followed by a series of chemical reactions such as hydrogenation, esterification, and cyclization. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high purity and yield. The process involves large-scale reactors, precise control of reaction parameters, and efficient purification techniques such as crystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,4S)-Alvimopan undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of this compound.
Applications De Recherche Scientifique
(2S,3S,4S)-Alvimopan has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of μ-opioid receptor antagonists and their interactions with other molecules.
Biology: Researchers use this compound to investigate the physiological and biochemical effects of μ-opioid receptor antagonism on the gastrointestinal tract.
Medicine: The compound is extensively studied for its therapeutic potential in treating opioid-induced bowel dysfunction and other gastrointestinal disorders.
Industry: this compound is used in the pharmaceutical industry for the development of new drugs and formulations aimed at improving postoperative recovery and patient outcomes.
Mécanisme D'action
(2S,3S,4S)-Alvimopan exerts its effects by selectively binding to and antagonizing μ-opioid receptors in the gastrointestinal tract. This action prevents opioids from binding to these receptors, thereby reducing their inhibitory effects on bowel motility. The molecular targets involved include the μ-opioid receptors located on the enteric neurons. The pathways affected by this compound include the modulation of neurotransmitter release and the regulation of smooth muscle contraction in the intestines.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylnaltrexone: Another peripherally acting μ-opioid receptor antagonist used to treat opioid-induced constipation.
Naloxegol: A PEGylated derivative of naloxone that acts as a peripherally acting μ-opioid receptor antagonist.
Naldemedine: A derivative of naltrexone used for the treatment of opioid-induced constipation.
Uniqueness of (2S,3S,4S)-Alvimopan
This compound is unique due to its specific stereochemistry, which contributes to its high selectivity and efficacy in antagonizing μ-opioid receptors in the gastrointestinal tract. Unlike some other compounds, this compound does not cross the blood-brain barrier, ensuring that it does not interfere with the central analgesic effects of opioids.
Propriétés
Formule moléculaire |
C25H32N2O4 |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
2-[[(2S)-2-benzyl-3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20+,25+/m1/s1 |
Clé InChI |
UPNUIXSCZBYVBB-AOUJKTHWSA-N |
SMILES isomérique |
C[C@@H]1CN(CC[C@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)O |
SMILES canonique |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


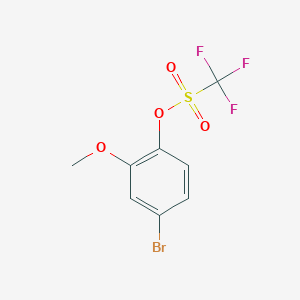
![2'-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5'-(Tetrahydrogen Triphosphate)](/img/structure/B13422866.png)

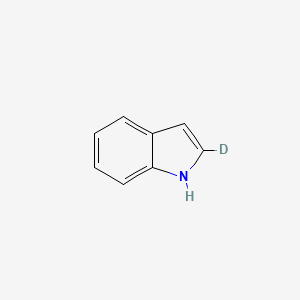
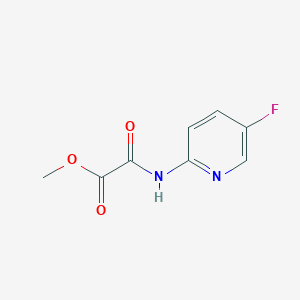
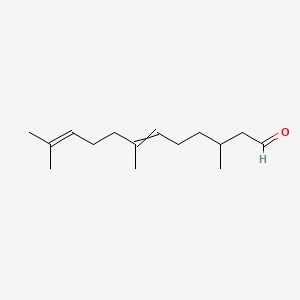

![N,N-diethylethanamine;3-[5-methoxy-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13422899.png)
